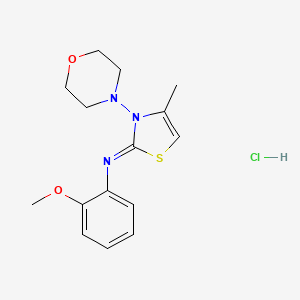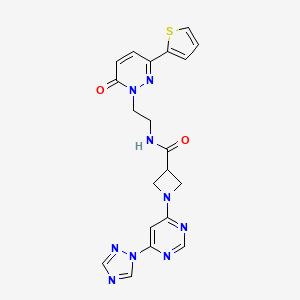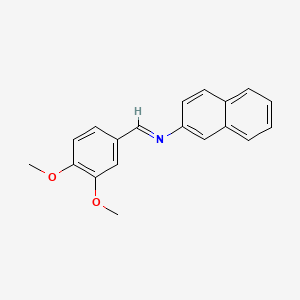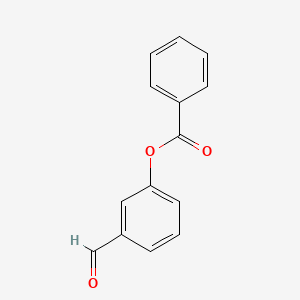
(Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a useful research compound. Its molecular formula is C15H20ClN3O2S and its molecular weight is 341.85. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Optimization of Kinase Inhibitors : Boschelli et al. (2001) explored the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. They experimented with various analogues and discovered that specific substitutions led to increased inhibition of both Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).
Novel Antimicrobial Quinazolinone Derivatives : Habib et al. (2013) synthesized novel quinazolinone derivatives, reacting them with primary aromatic amines and heterocyclic amines, including aniline, and evaluated their antimicrobial activity. This study demonstrates the synthesis process and potential antimicrobial applications of these compounds (Habib et al., 2013).
Apoptosis-Inducing Agents : Sirisoma et al. (2008) identified a series of 4-anilinoquinazolines as inducers of apoptosis, discussing the discovery of a specific compound as a highly active inducer of apoptosis and as a potent inhibitor of cell proliferation in cancer cells. This research contributes to understanding the potential of similar compounds in cancer treatment (Sirisoma et al., 2008).
Crystal Structures of Thiazolidin Derivatives : Galushchinskiy et al. (2017) described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, comparing them with related structures. This study offers insights into the molecular structure of similar compounds (Galushchinskiy et al., 2017).
Iodine-Mediated Oxidative Cross-Coupling : Rahim et al. (2018) demonstrated iodine-promoted oxidative C-H/C-H cross-coupling of unprotected anilines and 2-methylquinoline, providing a site-selective approach for the synthesis of free amino groups containing methanones. This study is significant for the synthesis of similar molecular structures (Rahim et al., 2018).
Tubulin Polymerization Inhibitors : Minegishi et al. (2015) found that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was a promising antiproliferative agent toward human cancer cells, acting as a tubulin polymerization inhibitor. This research adds to the understanding of antiproliferative agents in cancer treatment (Minegishi et al., 2015).
Rhodacyanine Dyes as Antitumor Agents : Kawakami et al. (1998) synthesized and evaluated rhodacyanine dyes as novel antitumor agents. The study focused on the structure-activity relationship of these compounds, leading to the identification of effective compounds for clinical trials in the treatment of solid tumors (Kawakami et al., 1998).
Apoptosis Induction and Anticancer Properties : Sirisoma et al. (2009) continued their study on 4-anilinoquinazolines, leading to the identification of a compound as a potent apoptosis inducer and an efficacious anticancer agent. This research contributes to the development of anticancer agents (Sirisoma et al., 2009).
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S.ClH/c1-12-11-21-15(18(12)17-7-9-20-10-8-17)16-13-5-3-4-6-14(13)19-2;/h3-6,11H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBHBENSMORUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=CC=C2OC)N1N3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2645582.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2645583.png)


![2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2645588.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime](/img/structure/B2645590.png)
![6-(((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2645592.png)


![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2645598.png)
![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)